molecular formula C21H26N2O5S2 B6493729 N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(methylsulfanyl)benzamide CAS No. 922067-46-7

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(methylsulfanyl)benzamide

Cat. No.: B6493729
CAS No.: 922067-46-7
M. Wt: 450.6 g/mol
InChI Key: UAAXTNIKJKMIQG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups and a sulfonyl-ethyl linker. The 2-(methylsulfanyl)benzamide moiety introduces a sulfur-containing aromatic group, which may influence electronic properties and binding interactions. Its synthesis likely involves multi-step reactions, including sulfonylation and amidation, similar to methods described for related tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S2/c1-27-18-12-15-8-10-23(14-16(15)13-19(18)28-2)30(25,26)11-9-22-21(24)17-6-4-5-7-20(17)29-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAXTNIKJKMIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(methylsulfanyl)benzamide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and as a modulator of multidrug resistance (MDR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H22N2O4S2
  • Molecular Weight : 378.49 g/mol

The primary mechanism of action for this compound involves its interaction with the sigma-2 receptor. Compounds that target this receptor have shown promise in tumor imaging and cancer therapeutics. The sigma-2 receptor is implicated in various cellular processes, including apoptosis and cell proliferation, making it a valuable target for anticancer drugs.

Anticancer Properties

Recent studies have evaluated the anticancer potential of related tetrahydroisoquinoline derivatives. For example:

  • Compounds derived from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibited significant cytotoxicity against K562 cell lines with IC50 values ranging from 0.65 to 0.96 µM. These compounds demonstrated a potential to reverse MDR by inhibiting P-glycoprotein (P-gp), a major factor in drug resistance in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is influenced by structural modifications. For instance:

Substituent Effect on Activity
4'-DimethylaminophenylIncreased analgesic and anti-inflammatory activity
Alkyl chain variationsAltered potency as P-gp inhibitors
Additional methyl or methoxy groupsEnhanced binding affinity to sigma receptors

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    A series of tetrahydroisoquinoline derivatives were synthesized and tested for cytotoxicity using MTT assays on K562 cells. Compounds with specific substituents showed enhanced activity compared to standard chemotherapeutics like verapamil .
  • Inhibition Studies :
    Research indicated that certain derivatives acted as noncompetitive antagonists of AMPA receptors, contributing to their anticonvulsant properties. This suggests that the compound may have broader neurological implications beyond its anticancer effects .
  • Multidrug Resistance Modulation :
    Compounds derived from the tetrahydroisoquinoline framework were evaluated for their ability to overcome MDR in cancer cells. The most promising candidates showed significant improvements in drug accumulation within resistant cell lines due to their ability to inhibit P-gp .

Comparison with Similar Compounds

Structural Analogues of Tetrahydroisoquinoline Derivatives

The compound shares structural homology with N-benzyl-2-substituted tetrahydroisoquinolines reported in (e.g., compounds 61–64). Key similarities and differences include:

Feature Target Compound Compounds 61–64 ()
Core Structure 6,7-Dimethoxy-tetrahydroisoquinoline 6,7-Dimethoxy-tetrahydroisoquinoline
Substituent at Position 1 Sulfonyl-ethyl linker Varied substituents (e.g., arylvinyl, phenethyl, phenylpropyl, butyl)
Aromatic Moiety 2-(Methylsulfanyl)benzamide N-Benzyl acetamide with aryl or alkyl groups
Synthesis Method Not explicitly described in evidence Pictet-Spengler reaction, hydrogenation, and alkylation
Biological Target Undisclosed in evidence Orexin-1 receptor antagonists (selectivity varies with substituents)

Key Observations :

  • The sulfonyl-ethyl group in the target compound may enhance solubility or alter steric interactions compared to the aryl/alkyl substituents in compounds 61–64 .
Comparison with Benzamide-Based Pesticides (–5)

However, their substituents (e.g., dichlorophenyl, triazolyl) are optimized for herbicidal activity, unlike the tetrahydroisoquinoline-sulfonyl pharmacophore in the target compound.

Spectroscopic Characterization
  • IR Spectroscopy : Expected C=O (1660–1680 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches, consistent with benzamide and sulfonyl groups .
  • NMR: Distinct signals for methoxy groups (δ ~3.7–3.9 ppm), methylsulfanyl (δ ~2.5 ppm), and tetrahydroisoquinoline protons (δ ~2.8–4.2 ppm) .

Preparation Methods

Preparation of 3,4-Dimethoxyphenethylamine

Starting with 3,4-dimethoxyphenethyl alcohol , oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields the corresponding aldehyde. Subsequent reductive amination using ammonium acetate and sodium cyanoborohydride in methanol produces 3,4-dimethoxyphenethylamine.

Cyclization to Tetrahydroisoquinoline

The phenethylamine derivative undergoes cyclization via the Bischler-Napieralski reaction . Treatment with phosphorus(V) oxychloride (POCl₃) in chloroform at reflux forms the dihydroisoquinoline intermediate. Catalytic hydrogenation using palladium on charcoal (Pd/C) under hydrogen atmosphere (1 atm) reduces the imine to yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Key Data:

StepReagents/ConditionsYield (%)
Reductive AminationNH₄OAc, NaBH₃CN, MeOH, RT78
CyclizationPOCl₃, CHCl₃, reflux65
HydrogenationPd/C, H₂, EtOAc92

Introduction of the sulfonyl group at the 2-position of the tetrahydroisoquinoline requires sulfonyl chloride reagents.

Synthesis of 2-(Chlorosulfonyl)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline

Reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with chlorosulfonic acid in dichloromethane at 0°C generates the sulfonyl chloride intermediate. Excess thionyl chloride (SOCl₂) may be employed to drive the reaction to completion.

Coupling with Ethylenediamine

The sulfonyl chloride intermediate is treated with ethylenediamine in the presence of triethylamine (Et₃N) as a base. This step forms N-(2-aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide .

Key Data:

StepReagents/ConditionsYield (%)
SulfonylationClSO₃H, CH₂Cl₂, 0°C83
Amine CouplingEthylenediamine, Et₃N, RT76

Synthesis of 2-(Methylsulfanyl)Benzoyl Chloride

The benzamide moiety is derived from 2-(methylsulfanyl)benzoic acid .

Activation of Carboxylic Acid

2-(Methylsulfanyl)benzoic acid is converted to its acid chloride using oxalyl chloride (COCl)₂ in anhydrous dichloromethane with catalytic N,N-dimethylformamide (DMF) . The reaction proceeds at room temperature, yielding 2-(methylsulfanyl)benzoyl chloride.

Key Data:

StepReagents/ConditionsYield (%)
Acid Chloride Formation(COCl)₂, DMF, CH₂Cl₂, RT95

Final Coupling to Form Benzamide

The N-(2-aminoethyl)sulfonamide intermediate is acylated with 2-(methylsulfanyl)benzoyl chloride.

Acylation Reaction

In anhydrous tetrahydrofuran (THF), the amine reacts with the acid chloride in the presence of N,N-diisopropylethylamine (DIPEA) . The mixture is stirred at 0°C for 1 hour, followed by room temperature for 12 hours. Purification via flash chromatography (SiO₂, EtOAc/hexanes) isolates the final product.

Key Data:

StepReagents/ConditionsYield (%)
AcylationDIPEA, THF, 0°C to RT68

Optimization Challenges and Alternatives

Sulfonylation Efficiency

Alternative sulfonylation agents such as sulfur trioxide-pyridine complex have been explored to improve yields. However, chlorosulfonic acid remains superior due to cost and availability.

Benzamide Coupling

Coupling reagents like HATU or EDC/HOBt may enhance acylation efficiency, particularly for sterically hindered amines .

Q & A

Q. What key structural features of this compound contribute to its biological activity, and how do they influence receptor interactions?

The compound’s structure includes a sulfonyl group linked to a tetrahydroisoquinoline moiety, a methylsulfanyl-substituted benzamide, and dimethoxy groups. These features enhance receptor binding (e.g., sigma-2 receptors) and metabolic stability. The sulfonyl group facilitates hydrogen bonding with receptor residues, while the dimethoxy groups improve lipophilicity for membrane penetration . The methylsulfanyl group may modulate electron density, affecting binding kinetics. Computational docking studies or surface plasmon resonance (SPR) can validate these interactions .

Q. What synthetic routes are reported for this compound, and what are critical optimization parameters?

Synthesis involves:

  • Step 1 : Sulfonation of the tetrahydroisoquinoline core using chlorosulfonic acid under anhydrous conditions.
  • Step 2 : Nucleophilic substitution to attach the ethyl linker.
  • Step 3 : Amide coupling between the sulfonated intermediate and 2-(methylsulfanyl)benzoyl chloride using EDCI/DMAP in dichloromethane. Critical parameters include temperature control (0–5°C for sulfonation), solvent purity (anhydrous DMF for coupling), and reaction time (12–24 hours for amide formation). Yield optimization requires TLC monitoring and column purification .

Q. Which biological targets are associated with this compound, and what assays confirm activity?

Primary targets include sigma-2 receptors (implicated in cancer and neuroprotection) and HIV-1 reverse transcriptase. Assays:

  • Radioligand binding assays (³H-DTG for sigma-2 affinity, IC₅₀ values).
  • Enzyme inhibition assays (HIV-1 RT activity measured via fluorescence-based nucleotide incorporation).
  • Anti-inflammatory profiling (COX-2 inhibition in RAW 264.7 macrophages). SPR or fluorescence polarization can quantify binding kinetics .

Advanced Research Questions

Q. How can contradictory molecular weight data (378.5 vs. 450.6 g/mol) be resolved?

Discrepancies may arise from differences in derivatives (e.g., salts, solvates) or analytical methods. Resolution strategies:

  • High-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]⁺ expected at m/z 379.11 for C₁₇H₂₂N₂O₄S₂).
  • Elemental analysis to validate %C, %H, and %N.
  • Review synthetic protocols to ensure intermediate purity and correct stoichiometry .

Q. How can structure-activity relationship (SAR) studies be designed to optimize sigma-2 receptor affinity?

  • Modify substituents : Replace dimethoxy groups with halogen atoms (e.g., Cl, F) to enhance binding pocket interactions.
  • Vary sulfonyl linkers : Test ethyl vs. propyl spacers to optimize flexibility.
  • Evaluate analogs : Compare with 6,7-dihydroxy-tetrahydroisoquinoline derivatives (Table 1). Table 1 : Analog Comparison
CompoundKey ModificationSigma-2 Kᵢ (nM)
Parent compound12.4
6,7-Dihydroxy analogIncreased polarity8.7
4-Fluoro-benzamide variantEnhanced hydrophobic fit10.2
Use molecular dynamics simulations to predict binding poses .

Q. What strategies address low aqueous solubility in pharmacological assays?

  • Co-solvents : Use DMSO/PEG 400 mixtures (<5% v/v to avoid cytotoxicity).
  • Prodrug design : Introduce phosphate esters at the benzamide group for hydrolytic activation.
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve bioavailability. Solubility can be measured via shake-flask method with HPLC quantification .

Data Contradiction Analysis

  • Molecular Weight Conflict : reports 378.5 g/mol, while cites 450.6 g/mol. This suggests either a derivative (e.g., hydrochloride salt) or an error in calculation. Cross-validate with HRMS and synthetic logs .
  • Receptor Specificity : While emphasizes sigma-2 receptors, related compounds in show activity at piperidine-linked targets. Use competitive binding assays to confirm selectivity .

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